molecular formula C22H16Cl6N4O2 B12463084 3,3'-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one]

3,3'-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one]

Cat. No.: B12463084
M. Wt: 581.1 g/mol
InChI Key: SMQQZIHFLGQSDS-UHFFFAOYSA-N
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Description

3,3’-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure with two quinazolinone moieties linked by a butane-1,4-diyl bridge, each bearing a trichloromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] typically involves the reaction of isatoic anhydride with ammonium acetate and aromatic aldehydes under microwave irradiation. This method is efficient and yields high purity products in a short reaction time . The reaction is promoted by catalysts such as 3,3’-butane-1,4-diylbis[1,2-dimethyl-1H-imidazol-3-ium] dibromide, which can be recovered and reused without significant loss of reactivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of microwave-assisted synthesis in industrial settings can significantly reduce reaction times and improve overall yield.

Chemical Reactions Analysis

Types of Reactions

3,3’-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the trichloromethyl groups, potentially leading to the formation of different functional groups.

    Substitution: The trichloromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

3,3’-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3’-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] involves its interaction with specific molecular targets, such as enzymes and receptors. The trichloromethyl groups and quinazolinone moieties play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] is unique due to its dual quinazolinone structure and the presence of trichloromethyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C22H16Cl6N4O2

Molecular Weight

581.1 g/mol

IUPAC Name

3-[4-[4-oxo-2-(trichloromethyl)quinazolin-3-yl]butyl]-2-(trichloromethyl)quinazolin-4-one

InChI

InChI=1S/C22H16Cl6N4O2/c23-21(24,25)19-29-15-9-3-1-7-13(15)17(33)31(19)11-5-6-12-32-18(34)14-8-2-4-10-16(14)30-20(32)22(26,27)28/h1-4,7-10H,5-6,11-12H2

InChI Key

SMQQZIHFLGQSDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C(Cl)(Cl)Cl)CCCCN3C(=O)C4=CC=CC=C4N=C3C(Cl)(Cl)Cl

Origin of Product

United States

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